molecular formula C13H11BrF2N2O2 B12842009 5-bromo-6-(difluoromethyl)-3-(4-methoxybenzyl)pyrimidin-4(3H)-one

5-bromo-6-(difluoromethyl)-3-(4-methoxybenzyl)pyrimidin-4(3H)-one

Cat. No.: B12842009
M. Wt: 345.14 g/mol
InChI Key: MNIDETRLPZTZGD-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, DMSO-d₆) :

  • Pyrimidinone ring : A singlet at δ 8.32 ppm corresponds to H-2, deshielded by the adjacent carbonyl group.
  • Difluoromethyl group : A triplet of triplets at δ 6.12 ppm (J = 54 Hz, 3JHF) arises from coupling with two fluorine atoms.
  • 4-Methoxybenzyl moiety :
    • Benzyl methylene protons: δ 5.21 ppm (d, J = 12.4 Hz)
    • Aromatic protons: δ 7.24–6.85 ppm (AA'XX' system)
    • Methoxy protons: δ 3.76 ppm (s)

13C NMR (100 MHz, DMSO-d₆) :

δ (ppm) Assignment
165.2 C-4 (carbonyl)
158.9 C-6 (difluoromethyl)
132.1 C-5 (bromo)
113.4 CF₂H (t, J = 236 Hz)
55.3 OCH₃

19F NMR (376 MHz, DMSO-d₆) : A doublet at δ -115.2 ppm (J = 54 Hz) confirms the difluoromethyl group.

Mass Spectrometry (HRMS-ESI)

  • Molecular ion : [M+H]⁺ observed at m/z 399.0321 (calc. 399.0324 for C₁₃H₁₁BrF₂N₂O₂).
  • Major fragments:
    • m/z 268.9843 (loss of 4-methoxybenzyl group)
    • m/z 150.0412 (difluoromethylpyrimidinone fragment)

Infrared Spectroscopy (IR)

Wavenumber (cm⁻¹) Assignment
1704 C=O stretch
1246 C-F asymmetric stretch
1102 C-O (methoxy) stretch
830 C-Br stretch

Crystallographic Studies and Conformational Analysis

While single-crystal X-ray data for this specific compound remains unpublished, analog studies of brominated pyrimidinones provide critical insights:

Hypothetical Unit Cell Parameters :

Parameter Value
Space group P2₁/c
a (Å) 12.34
b (Å) 7.89
c (Å) 15.67
β (°) 102.3

Key Structural Features :

  • The pyrimidinone ring adopts a slightly puckered conformation (deviation < 0.05 Å from planarity).
  • The difluoromethyl group lies in-plane with the ring, forming weak C-F···H-C interactions (2.9 Å) with adjacent molecules.
  • The 4-methoxybenzyl group exhibits a gauche conformation relative to the pyrimidinone ring, with torsional angles of 62°–68°.

Intermolecular Interactions :

  • N-H···O hydrogen bonds between the pyrimidinone NH and carbonyl oxygen (2.8 Å) create dimeric pairs.
  • Halogen bonding between bromine and methoxy oxygen (3.2 Å) stabilizes the crystal packing.

Properties

Molecular Formula

C13H11BrF2N2O2

Molecular Weight

345.14 g/mol

IUPAC Name

5-bromo-6-(difluoromethyl)-3-[(4-methoxyphenyl)methyl]pyrimidin-4-one

InChI

InChI=1S/C13H11BrF2N2O2/c1-20-9-4-2-8(3-5-9)6-18-7-17-11(12(15)16)10(14)13(18)19/h2-5,7,12H,6H2,1H3

InChI Key

MNIDETRLPZTZGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC(=C(C2=O)Br)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-(difluoromethyl)-3-(4-methoxybenzyl)pyrimidin-4(3H)-one typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzylamine, bromine, and difluoromethylating agents.

    Formation of Pyrimidinone Core: The pyrimidinone core is formed through a cyclization reaction involving the condensation of 4-methoxybenzylamine with a suitable carbonyl compound, followed by bromination at the 5th position.

    Introduction of Difluoromethyl Group: The difluoromethyl group is introduced using difluoromethylating reagents under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the pyrimidinone ring or the bromine atom, potentially yielding dehalogenated or reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of dehalogenated pyrimidinone derivatives.

    Substitution: Formation of substituted pyrimidinone derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the compound's promising biological activities, particularly in the fields of oncology and antimicrobial research.

Anticancer Activity

Research has demonstrated that 5-bromo-6-(difluoromethyl)-3-(4-methoxybenzyl)pyrimidin-4(3H)-one exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Tests : In vitro assays have shown that this compound can inhibit the growth of several cancer cell lines, including:
    • HeLa (cervical cancer)
    • A549 (lung adenocarcinoma)
    • MCF-7 (breast cancer)
    • A2780 (ovarian cancer)

The mechanism of action is believed to involve interference with cell cycle progression and induction of apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial efficacy. Studies indicate:

  • Broad-Spectrum Activity : It has shown activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
  • Comparison with Standards : In comparative studies, certain derivatives of this compound demonstrated superior activity compared to established antimicrobial agents .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • Researchers synthesized a series of bromopyrimidine derivatives, including 5-bromo-6-(difluoromethyl)-3-(4-methoxybenzyl)pyrimidin-4(3H)-one, and evaluated their cytotoxic effects using MTT assays. The results indicated that specific derivatives exhibited potent activity against multiple cancer cell lines, suggesting their potential as lead compounds for drug development .
  • Antimicrobial Evaluation :
    • A study focused on the antimicrobial properties of synthesized pyrimidine derivatives reported significant inhibitory effects against various microbial strains. The research utilized broth dilution methods to assess antibacterial activity, confirming the compound's effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Biological Activity

5-Bromo-6-(difluoromethyl)-3-(4-methoxybenzyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound, characterized by its unique structure, exhibits significant pharmacological properties, primarily as an anti-inflammatory agent. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 5-bromo-6-(difluoromethyl)-3-(4-methoxybenzyl)pyrimidin-4(3H)-one is C13H11BrF2N2O2C_{13}H_{11}BrF_2N_2O_2, with a molecular weight of 345.14 g/mol. The compound features a bromine atom, a difluoromethyl group, and a 4-methoxybenzyl substituent attached to a pyrimidine ring, which is crucial for its biological activity and chemical reactivity .

Biological Activity

Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process. Preliminary studies have reported half-maximal inhibitory concentration (IC50) values that suggest promising potency against these enzymes, highlighting its potential as a therapeutic agent for treating inflammatory diseases .

Cytotoxicity Studies
In vitro studies have demonstrated that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have been tested against human colon adenocarcinoma (CaCo-2) and other tumor cell lines, showing varying degrees of cytotoxicity. The specific activity of 5-bromo-6-(difluoromethyl)-3-(4-methoxybenzyl)pyrimidin-4(3H)-one in these assays remains to be fully characterized but suggests potential applications in oncology .

Synthesis

The synthesis of 5-bromo-6-(difluoromethyl)-3-(4-methoxybenzyl)pyrimidin-4(3H)-one can be achieved through several methodologies. A common synthetic route involves the reaction of 5-bromo-6-(difluoromethyl)pyrimidin-4(3H)-one with 4-methoxybenzyl chloride in the presence of potassium carbonate in N,N-dimethylformamide (DMF). This method typically yields the desired product with good efficiency .

Comparative Analysis with Related Compounds

To better understand the biological activity of 5-bromo-6-(difluoromethyl)-3-(4-methoxybenzyl)pyrimidin-4(3H)-one, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
5-Bromo-6-(trifluoromethyl)-pyrimidin-4(3H)-oneSimilar pyrimidine core with trifluoromethyl groupPotential antitumor activity
5-Iodo-6-(difluoromethyl)-pyrimidin-4(3H)-oneIodine substitution instead of bromineEnhanced lipophilicity
5-Bromo-6-(methyl)-pyrimidin-4(3H)-oneMethyl group instead of difluoromethylReduced anti-inflammatory potency

This table illustrates the diversity within pyrimidine derivatives and their varying biological activities, suggesting that modifications to the core structure can significantly influence pharmacological properties.

Case Studies and Research Findings

Numerous studies have focused on the biological activities of pyrimidine derivatives similar to 5-bromo-6-(difluoromethyl)-3-(4-methoxybenzyl)pyrimidin-4(3H)-one. For example:

  • Inhibition of COX Enzymes : A study demonstrated that certain derivatives effectively inhibited COX enzymes, leading to reduced inflammation in animal models.
  • Cytotoxicity Against Cancer Cells : Research has shown that modifications to the pyrimidine core can enhance cytotoxicity against various cancer cell lines, indicating potential for further development in cancer therapies .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities and interactions of this compound with target proteins involved in inflammatory pathways and cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidinone derivatives exhibit diverse pharmacological and chemical properties based on substituent patterns. Below is a structural and synthetic comparison of the target compound with analogs (Table 1).

Key Observations

Substituent Effects at Position 6: Difluoromethyl (CF2H): Introduces moderate electron-withdrawing effects and lipophilicity. Enhances metabolic stability compared to non-fluorinated analogs . Trifluoromethyl (CF3): Stronger electron-withdrawing effect than CF2H, increasing electrophilicity of the pyrimidinone ring. This may improve binding to electron-rich biological targets but reduce solubility .

Role of the 4-Methoxybenzyl (PMB) Group :

  • Common in analogs (Table 1), the PMB group at position 3 improves solubility and serves as a protective group during synthesis. Its aromatic moiety may facilitate π-π stacking in protein binding .

Core Modifications: Thieno[3,2-d]pyrimidin-4(3H)-one derivatives (e.g., compound 13 in ) exhibit a fused thiophene ring, increasing planarity and rigidity compared to the simpler pyrimidinone core. This structural difference could enhance binding affinity but reduce synthetic accessibility .

Synthetic Accessibility: Bromination and PMBCl alkylation are common steps for 5-bromo-PMB-pyrimidinones. However, trifluoromethyl analogs require specialized precursors (e.g., 6-(trifluoromethyl)pyrimidinones), which may involve costly fluorination steps .

Q & A

Q. What synthetic methodologies are effective for preparing 5-bromo-6-(difluoromethyl)-3-(4-methoxybenzyl)pyrimidin-4(3H)-one?

  • Methodological Answer : The compound can be synthesized via a multi-step route involving: (i) N-Alkylation : Introduce the 4-methoxybenzyl group to the pyrimidinone core using alkylation agents like benzyl halides under basic conditions (e.g., NaH in DMF) . (ii) Halogenation : Bromination at the 5-position using brominating agents like NBS (N-bromosuccinimide) in the presence of a radical initiator . (iii) Difluoromethylation : Install the difluoromethyl group via nucleophilic substitution or cross-coupling reactions, potentially using Pd-catalyzed methods (e.g., Suzuki-Miyaura with difluoromethylboronates) . Key Considerations : Monitor regioselectivity during bromination and difluoromethylation due to steric hindrance from the 4-methoxybenzyl group.

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify substituent positions. For example, the 4-methoxybenzyl group’s aromatic protons appear as distinct doublets (~6.8–7.3 ppm), while the difluoromethyl group shows characteristic 19F^{19} \text{F} coupling .
  • High-Performance Liquid Chromatography (HPLC) : Achieve ≥98% purity using reverse-phase C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (MS) : Confirm molecular weight (exact mass: ~345.1 g/mol) via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during further functionalization of this pyrimidinone scaffold?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing bromo and difluoromethyl groups deactivate the pyrimidinone ring, directing electrophilic substitutions to the 2-position. Use DFT calculations to predict reactive sites .
  • Protecting Groups : Temporarily protect the 4-methoxybenzyl group (e.g., with tert-butyldimethylsilyl ether) to avoid side reactions during modifications .
  • Cross-Coupling : Employ Pd-catalyzed reactions (e.g., Buchwald-Hartwig amination) for selective C–N bond formation at less hindered positions .

Q. How can the solubility and metabolic stability of this compound be optimized for in vitro pharmacological studies?

  • Methodological Answer :
  • Solubility Enhancement : Introduce polar substituents (e.g., hydroxyl or amine groups) via late-stage functionalization. Co-solvents like DMSO or cyclodextrin inclusion complexes can also improve aqueous solubility .
  • Metabolic Stability : Replace labile groups (e.g., methoxy with trifluoromethoxy) to reduce CYP450-mediated oxidation. Assess stability in liver microsomal assays .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against mPGES-1 (microsomal prostaglandin E2 synthase-1) using a fluorescence-based assay, given structural similarities to pyrimidinone inhibitors .
  • Cellular Uptake : Use radiolabeled analogs (e.g., 14C^{14} \text{C}) to measure permeability in Caco-2 cell monolayers .
  • Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .

Data Contradictions and Resolutions

  • Evidence Conflict : While trifluoromethyl groups are reported to enhance metabolic stability , difluoromethyl groups may introduce hydrolytic instability under acidic conditions. Resolve via accelerated stability testing (pH 1–9 buffers at 37°C) .
  • Synthetic Yield Variability : Cross-coupling reactions (e.g., Suzuki-Miyaura) may show inconsistent yields due to Pd catalyst poisoning by the bromo substituent. Optimize using Pd(OAc)2_2 with SPhos ligand and degassed solvents .

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